Cas no 69790-73-4 (2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)-)

2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)- structure
69790-73-4 structure
Product Name:2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)-
CAS No:69790-73-4
MF:C8H7N5O2
MW:205.173480272293
MDL:MFCD00174792
CID:3287881
PubChem ID:14045086
Update Time:2025-07-31

2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)-
    • 2-Methyl-5-(3-nitro-phenyl)-2H-tetrazole
    • 69790-73-4
    • 2-Methyl-5-(3-nitrophenyl)tetrazole
    • 2-methyl-5-(3-nitrophenyl)-2H-1,2,3,4-tetrazole
    • NHHGYZUVVIVJSO-UHFFFAOYSA-N
    • MFCD00174792
    • 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole
    • 3-Nitro-(2-methyltetrazol-5-yl)benzene
    • AS-5339
    • AKOS025392384
    • SCHEMBL2651131
    • MDL: MFCD00174792
    • Inchi: 1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3
    • InChI Key: NHHGYZUVVIVJSO-UHFFFAOYSA-N
    • SMILES: N1=C(C2=CC=CC([N+]([O-])=O)=C2)N=NN1C

Computed Properties

  • Exact Mass: 205.05997448Da
  • Monoisotopic Mass: 205.05997448Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 89.4Ų

2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)- Pricemore >>

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2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)- Suppliers

Amadis Chemical Company Limited
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(CAS:69790-73-4)2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)-
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Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:22
Price ($):208.0/627.0/1094.0
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2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)- Related Literature

Additional information on 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)-

Introduction to 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL) and Its Significance in Modern Chemical Research

The compound with the CAS No. 69790-73-4, identified as 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL), represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a tetrazole ring and a nitrophenyl substituent makes it a versatile scaffold for further chemical modifications and biological investigations.

2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL) is characterized by its molecular formula C₈H₇N₅O₂, which underscores its nitrogen-rich structure. The tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms, is known for its stability and reactivity, making it a valuable component in drug design. The methyl group at the 2-position and the 3-nitrophenyl group at the 5-position introduce additional functionalization possibilities, enhancing its utility in synthetic chemistry.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in biologically active molecules. The CAS No. 69790-73-4 compound is no exception, with studies highlighting its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have been particularly interested in exploring its interactions with biological targets, such as enzymes and receptors, which could lead to the development of novel therapeutic agents.

One of the most compelling aspects of 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL) is its role in the development of antimicrobial agents. The nitrophenyl group is known to exhibit broad-spectrum activity against various pathogens, while the tetrazole core provides additional structural rigidity that can improve drug binding affinity. Recent studies have demonstrated that derivatives of this compound exhibit promising results in vitro against resistant bacterial strains, suggesting a potential therapeutic application.

The synthesis of 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group into the phenyl ring is a critical step, often achieved through nitration or diazotization followed by reduction. These synthetic pathways highlight the compound's complexity and the expertise required to produce it in high purity. Advances in catalytic methods have further refined these processes, making it more feasible to scale up production for research purposes.

Beyond its antimicrobial properties, CAS No. 69790-73-4 has shown promise in other areas of pharmaceutical research. For instance, its structural motif has been explored as a precursor for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the tetrazole and nitrophenyl groups creates a scaffold that can interact with specific amino acid residues on protein targets, modulating their activity effectively.

The role of computational chemistry in studying 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL) cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound might behave within biological systems before conducting expensive wet-lab experiments. These simulations help identify potential binding sites and optimize drug-like properties such as solubility and metabolic stability. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

Another area where this compound has found relevance is in materials science. The unique electronic properties of the tetrazole ring make it an interesting candidate for developing new materials with applications in electronics and photonics. Researchers have been experimenting with incorporating CAS No. 69790-73-4 into organic semiconductors and light-emitting diodes (OLEDs), where its ability to absorb and emit light could be leveraged for advanced technological applications.

The environmental impact of synthesizing and using 2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL) is also a consideration that drives innovation in green chemistry. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods using enzymes have been explored as alternatives to traditional chemical reactions, offering a more eco-friendly approach to producing this compound.

In conclusion,CAS No. 69790-73-4 represents a significant molecule with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for pharmaceutical research, particularly in developing new antimicrobial agents and kinase inhibitors. Additionally,2H-TETRAZOLE, METHYLMERCHANTABILITY, NITROPHENYL,and other functional groups contribute to its versatility as a building block for more complex chemical entities。 As research continues to uncover new possibilities,this compoundis poised to play an even greater role in advancing scientific knowledge and technological innovation。

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Amadis Chemical Company Limited
(CAS:69790-73-4)2H-TETRAZOLE, 2-METHYL-5-(3-NITROPHENYL)-
A1172278
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):208.0/627.0/1094.0
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